4-(4-Fluorophenoxy)-2-pyridin-2-ylquinazoline
Description
4-(4-Fluorophenoxy)-2-pyridin-2-ylquinazoline is a heterocyclic organic compound that features a quinazoline core substituted with a pyridin-2-yl group and a 4-fluorophenoxy group
Properties
IUPAC Name |
4-(4-fluorophenoxy)-2-pyridin-2-ylquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FN3O/c20-13-8-10-14(11-9-13)24-19-15-5-1-2-6-16(15)22-18(23-19)17-7-3-4-12-21-17/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCCEKUDCLQDAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=N3)OC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401327073 | |
| Record name | 4-(4-fluorophenoxy)-2-pyridin-2-ylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401327073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26663861 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
835909-09-6 | |
| Record name | 4-(4-fluorophenoxy)-2-pyridin-2-ylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401327073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenoxy)-2-pyridin-2-ylquinazoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with 4-fluorophenol in the presence of a suitable catalyst can yield the desired quinazoline derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenoxy)-2-pyridin-2-ylquinazoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
4-(4-Fluorophenoxy)-2-pyridin-2-ylquinazoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenoxy)-2-pyridin-2-ylquinazoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenoxy)-2-pyridin-2-ylquinazoline
- 4-(4-Bromophenoxy)-2-pyridin-2-ylquinazoline
- 4-(4-Methylphenoxy)-2-pyridin-2-ylquinazoline
Uniqueness
4-(4-Fluorophenoxy)-2-pyridin-2-ylquinazoline is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and alter its interaction with biological targets, making it distinct from its chloro, bromo, and methyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
